molecular formula C10H18N2O B2863324 N-(piperidin-4-yl)cyclobutanecarboxamide CAS No. 953899-02-0

N-(piperidin-4-yl)cyclobutanecarboxamide

Cat. No.: B2863324
CAS No.: 953899-02-0
M. Wt: 182.267
InChI Key: FKPSGXGIDFXXEJ-UHFFFAOYSA-N
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Description

N-(piperidin-4-yl)cyclobutanecarboxamide: is a chemical compound that belongs to the class of amides It is characterized by the presence of a piperidine ring attached to a cyclobutanecarboxamide moiety

Scientific Research Applications

N-(piperidin-4-yl)cyclobutanecarboxamide has found applications in various fields of scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Future Directions

While specific future directions for “N-(piperidin-4-yl)cyclobutanecarboxamide” are not mentioned in the sources I found, research into piperidine derivatives is ongoing due to their potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(piperidin-4-yl)cyclobutanecarboxamide typically involves the reaction of piperidine with cyclobutanecarboxylic acid or its derivatives. One common method includes the use of cyclobutanecarboxylic acid chloride, which reacts with piperidine in the presence of a base such as triethylamine to form the desired amide. The reaction is usually carried out under anhydrous conditions and at controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(piperidin-4-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Mechanism of Action

The mechanism of action of N-(piperidin-4-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

    N-(piperidin-4-yl)benzamide: Similar structure with a benzamide moiety instead of a cyclobutanecarboxamide.

    N-(piperidin-4-yl)butanamide: Contains a butanamide group instead of a cyclobutanecarboxamide.

    N-(piperidin-4-yl)cyclopentanecarboxamide: Features a cyclopentanecarboxamide moiety instead of a cyclobutanecarboxamide.

Uniqueness: N-(piperidin-4-yl)cyclobutanecarboxamide is unique due to its cyclobutanecarboxamide structure, which imparts specific chemical and physical properties

Properties

IUPAC Name

N-piperidin-4-ylcyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10(8-2-1-3-8)12-9-4-6-11-7-5-9/h8-9,11H,1-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPSGXGIDFXXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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